molecular formula C19H26N6O2S B4740906 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N,N-diethylacetamide

2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N,N-diethylacetamide

Cat. No. B4740906
M. Wt: 402.5 g/mol
InChI Key: IUCHOYBEOMVQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N,N-diethylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a type of thioacetamide derivative that has been synthesized using specific methods and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N,N-diethylacetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in cells. This compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N,N-diethylacetamide exhibits unique biochemical and physiological effects. This compound has been found to exhibit cytotoxic effects on cancer cells, as well as antimicrobial and antifungal properties. It has also been found to exhibit fluorescence properties, which make it a potential candidate for use as a fluorescent probe in biological samples.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N,N-diethylacetamide in lab experiments include its unique chemical structure, which allows for the investigation of specific biological processes. This compound has also been found to exhibit cytotoxic effects on cancer cells, making it a promising candidate for cancer therapy research. However, the limitations of using this compound in lab experiments include the need for specific synthesis methods and the potential for toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N,N-diethylacetamide. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological samples. Another potential direction is the investigation of its potential use as a corrosion inhibitor. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and antimicrobial research.

Scientific Research Applications

The unique chemical structure of 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N,N-diethylacetamide has made it a promising candidate for research in various fields. This compound has been studied for its potential applications in cancer therapy, as it has been found to exhibit cytotoxic effects on cancer cells. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, this compound has been investigated for its antimicrobial and antifungal properties, as well as its potential use as a corrosion inhibitor.

properties

IUPAC Name

2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2S/c1-3-24(4-2)16(26)14-28-19-22-17(20-15-8-6-5-7-9-15)21-18(23-19)25-10-12-27-13-11-25/h5-9H,3-4,10-14H2,1-2H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCHOYBEOMVQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=NC(=N1)N2CCOCC2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-{[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N,N-diethylacetamide
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2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N,N-diethylacetamide
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2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N,N-diethylacetamide
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2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N,N-diethylacetamide
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2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N,N-diethylacetamide
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2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N,N-diethylacetamide

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